2-Azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride
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Overview
Description
2-Azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H14ClNO2. It is a bicyclic compound that contains a nitrogen atom within its structure. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Mechanism of Action
Target of Action
It’s worth noting that similar azabicyclic compounds have been used in the synthesis of tropane alkaloids , suggesting potential interactions with biological targets associated with these alkaloids.
Biochemical Pathways
The biochemical pathways affected by 2-Azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride are currently unknown . Given its structural similarity to other azabicyclic compounds, it may influence pathways related to the function of tropane alkaloids .
Preparation Methods
The synthesis of 2-Azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride typically involves the reaction of 2-Azabicyclo[2.2.2]octane with chloroacetic acid under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as water or ethanol, and requires the use of a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and purity of the final product .
Chemical Reactions Analysis
2-Azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and alkylating agents.
Scientific Research Applications
2-Azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Comparison with Similar Compounds
2-Azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
2-Azabicyclo[2.2.2]octane: Lacks the carboxylic acid and hydrochloride groups, making it less reactive in certain chemical reactions.
2-Azabicyclo[3.2.1]octane: Has a different bicyclic structure, leading to different chemical properties and reactivity.
Tropane alkaloids: These compounds have a similar bicyclic structure but contain additional functional groups that confer different biological activities
Properties
IUPAC Name |
2-azabicyclo[2.2.2]octane-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-7(11)8-3-1-6(2-4-8)9-5-8;/h6,9H,1-5H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJJOQJMVNDCSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1NC2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394042-79-5 |
Source
|
Record name | 2-azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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